N-(4-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]oxolane-2-carboxamide
Overview
Description
N-(4-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]oxolane-2-carboxamide is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(4-methoxyphenyl)tetrahydro-2-furancarboxamide is 392.17360725 g/mol and the complexity rating of the compound is 641. The solubility of this chemical has been described as 10.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocycles : The compound is involved in research focused on the synthesis of novel heterocyclic compounds. For instance, the palladium-catalysed cyclisation of related furamide derivatives has been optimized to synthesize furo[3,2-c]quinolin-4(5H)-one heterocycles, demonstrating the compound's utility in generating complex molecular architectures (Lindahl et al., 2006).
Antimicrobial Activity : Compounds bearing the quinoxaline moiety have been synthesized and evaluated for their antimicrobial properties. This research indicates the potential of quinoxaline derivatives, which may share structural similarities with the compound , in contributing to the development of new antimicrobial agents (Mohsen et al., 2014).
Biological Evaluation
- Anticancer Activity : The synthesis and biological evaluation of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including tetrahydrothieno[2,3-b]quinolones, have demonstrated significant anticancer activity. This suggests that compounds with a similar structural framework might possess valuable pharmacological properties (Hung et al., 2014).
Material Science Applications
- Polyamides with Quinoxaline Moiety : The introduction of a quinoxaline moiety into polyamides has been explored, leading to materials with excellent thermal stability. This research demonstrates the potential of incorporating complex organic moieties, such as N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(4-methoxyphenyl)tetrahydro-2-furancarboxamide, into polymers for enhanced material properties (Patil et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-15-5-6-16-13-17(22(26)24-20(16)12-15)14-25(23(27)21-4-3-11-29-21)18-7-9-19(28-2)10-8-18/h5-10,12-13,21H,3-4,11,14H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVNJFCEOOCQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329277 | |
Record name | N-(4-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]oxolane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658491 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
674815-01-1 | |
Record name | N-(4-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]oxolane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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